molecular formula C22H28N4O2 B5672679 3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No. B5672679
M. Wt: 380.5 g/mol
InChI Key: CUEIAQIDNBWZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of tricyclic heterocycles and is a part of chemical research focused on developing novel compounds with potential biological activities.

Synthesis Analysis

Synthesis of such compounds often involves complex reactions like cycloaddition/rearrangement reactions. For example, a study detailed the synthesis of similar tricyclic heterocycles using a [3+ + 2]-cycloaddition reaction followed by a ring-expansion rearrangement, which is a common approach in synthesizing these types of compounds (Beilstein Journal of Organic Chemistry, 2018).

Molecular Structure Analysis

The molecular structures of these compounds are typically determined using various spectroscopic methods such as IR, NMR, and mass spectroscopy, along with elemental analysis. For instance, a study reported the structure determination of similar compounds by these methods (ChemInform, 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, like the acylation reactions, and their reactivity can be influenced by factors like the nature of the acylating agent and reaction conditions. A study described the acylation of related compounds, showing how the position of acylation depends on these factors (Russian Journal of Organic Chemistry, 2004).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and boiling point, are critical in understanding the behavior of these compounds under different conditions. Unfortunately, specific details on the physical properties of the exact compound were not found in the available literature.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and potential biological activities, are important in assessing the compound's applications. For similar compounds, studies have shown a range of biological activities, suggesting the potential for diverse applications (The Journal of organic chemistry, 2021).

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-22(18-14-17-6-3-4-7-19(17)28-15-18)25-12-9-16(10-13-25)21-24-23-20-8-2-1-5-11-26(20)21/h3-4,6-7,16,18H,1-2,5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEIAQIDNBWZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.